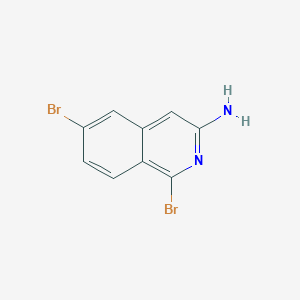

1,6-Dibromoisoquinolin-3-amine

描述

Structure

3D Structure

属性

IUPAC Name |

1,6-dibromoisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2N2/c10-6-1-2-7-5(3-6)4-8(12)13-9(7)11/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCRSSNILAZCCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C(C=C2C=C1Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40581545 | |

| Record name | 1,6-Dibromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40581545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925672-85-1 | |

| Record name | 1,6-Dibromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40581545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 1,6 Dibromoisoquinolin 3 Amine

Established Synthetic Routes for Isoquinolin-3-amine (B165114) Derivatives

The synthesis of the isoquinolin-3-amine core is a well-established area of organic chemistry, with numerous methods developed to construct this valuable heterocyclic system. These approaches can be broadly categorized into those involving cyclization reactions to form the isoquinoline (B145761) ring, and those that introduce the desired functional groups onto a pre-existing isoquinoline scaffold.

Approaches Involving Cyclization Reactions

The formation of the isoquinoline ring system is often achieved through intramolecular cyclization of appropriately substituted benzene (B151609) derivatives. One of the most common strategies involves the cyclization of 2-(cyanomethyl)benzonitrile (B1581571) derivatives. In these reactions, the cyano group and the adjacent methylene (B1212753) group provide the necessary atoms to form the pyridine (B92270) ring fused to the benzene ring. The reaction conditions for such cyclizations can vary, often employing strong bases or acid catalysis to promote the intramolecular condensation.

Another classical approach to isoquinoline synthesis is the Pomeranz-Fritsch reaction, which involves the acid-catalyzed cyclization of a Schiff base derived from an aromatic aldehyde or ketone and 2,2-dialkoxyethylamine. While versatile, this method typically yields isoquinolines with substituents at different positions than the 3-amino substitution pattern. Modifications of these classical methods, as well as the development of novel cyclization strategies, continue to be an active area of research.

Halogenation Strategies for Isoquinolinamine Scaffolds

Direct bromination of isoquinolin-3-amine can lead to a mixture of products. Therefore, selective halogenation often requires careful control of reaction conditions or the use of protecting groups to modulate the reactivity of the amino group and the aromatic ring. Common brominating agents include N-bromosuccinimide (NBS) and bromine in the presence of a Lewis acid catalyst.

Conversion of Precursors to 1,6-Dibromoisoquinolin-3-amine

The synthesis of this compound is a multi-step process that combines the strategies of ring formation and halogenation. An efficient synthetic route to 1,6-dibromo-3-aminoisoquinoline has been devised, highlighting its importance as a versatile template for further functionalization. researchgate.net

A plausible and efficient synthetic pathway to this compound commences with 4-bromo-2-(cyanomethyl)benzonitrile. This starting material already contains one of the bromine atoms at the desired position (which will become the 6-position of the isoquinoline ring) and the necessary precursors for the formation of the 3-aminoisoquinoline core.

The key step in this synthesis is the intramolecular cyclization of 4-bromo-2-(cyanomethyl)benzonitrile. This can be achieved by treatment with a strong base, such as sodium amide or sodium hydride, which deprotonates the methylene group, initiating an intramolecular attack on the cyano group to form the isoquinoline ring. This cyclization directly affords 6-bromoisoquinolin-3-amine (B1520530).

The subsequent step involves the selective bromination of 6-bromoisoquinolin-3-amine at the 1-position. This is typically achieved using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent. The amino group at the 3-position directs the incoming electrophile, and the reaction conditions can be optimized to favor the formation of the 1-bromo isomer.

Table 1: Plausible Synthetic Route to this compound

| Step | Starting Material | Reagent(s) and Conditions | Product |

| 1 | 4-bromo-2-(cyanomethyl)benzonitrile | Strong base (e.g., NaH, NaNH2) in an inert solvent (e.g., THF, Dioxane) | 6-Bromoisoquinolin-3-amine |

| 2 | 6-Bromoisoquinolin-3-amine | N-Bromosuccinimide (NBS) in a suitable solvent (e.g., CCl4, CH3CN) | This compound |

Advanced Synthetic Transformations Involving this compound

The synthetic power of this compound lies in the differential reactivity of its two bromine atoms, which serve as versatile handles for a variety of cross-coupling reactions. This allows for the selective introduction of different substituents at the 1- and 6-positions, enabling the rapid generation of a library of diverse molecules. The most prominent and powerful of these transformations are palladium-catalyzed cross-coupling reactions.

The bromine atom at the 1-position of the isoquinoline ring is generally more reactive towards palladium-catalyzed cross-coupling reactions than the bromine atom at the 6-position. This difference in reactivity can be exploited for the sequential and selective functionalization of the molecule.

Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the dibromo-isoquinoline with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This is a highly versatile method for introducing a wide range of aryl, heteroaryl, and alkyl groups at either the 1- or 6-position.

Sonogashira Coupling: This reaction enables the formation of carbon-carbon triple bonds by coupling with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This is a valuable tool for introducing alkynyl moieties, which can serve as handles for further transformations or as integral parts of the final molecular structure.

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of carbon-nitrogen bonds by coupling with a wide variety of primary and secondary amines, catalyzed by a palladium-phosphine complex. This provides a direct route to substituted aminoisoquinolines, which are important pharmacophores.

Table 2: Potential Advanced Synthetic Transformations of this compound

| Reaction Type | Coupling Partner | Catalyst System | Potential Product |

| Suzuki-Miyaura Coupling | R-B(OH)2 | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | 1-R-6-bromoisoquinolin-3-amine or 1-bromo-6-R-isoquinolin-3-amine |

| Sonogashira Coupling | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et3N) | 1-(R-C≡C)-6-bromoisoquinolin-3-amine or 1-bromo-6-(R-C≡C)-isoquinolin-3-amine |

| Buchwald-Hartwig Amination | R1R2NH | Pd catalyst, Phosphine (B1218219) ligand, Base (e.g., NaOtBu) | 1-(R1R2N)-6-bromoisoquinolin-3-amine or 1-bromo-6-(R1R2N)-isoquinolin-3-amine |

The ability to perform these transformations selectively at either the C1 or C6 position makes this compound an exceptionally valuable platform for creating molecular diversity. By carefully choosing the reaction conditions and the order of the coupling reactions, chemists can synthesize a vast array of complex isoquinoline derivatives with tailored properties for various applications.

Nucleophilic Substitution Reactions at Brominated Positions

The bromine atoms on the isoquinoline core are susceptible to nucleophilic substitution, a fundamental class of reactions where an electron-rich species replaces a leaving group. acs.org In the context of aryl halides, such as this compound, these reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. rsc.orgresearchgate.net The reactivity of the two bromine atoms can differ, allowing for potential regioselective substitutions based on the electronic environment of each position and the reaction conditions employed.

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a primary method for the functionalization of this compound.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron species with an organohalide. wikipedia.orgorganic-chemistry.org This reaction is valued for its mild conditions and tolerance of a broad range of functional groups. nih.govnih.gov For a substrate like this compound, Suzuki coupling offers a direct method to introduce new alkyl, alkenyl, or aryl groups at the brominated positions, thereby constructing more complex molecular scaffolds. The reaction typically involves a palladium(0) catalyst, a phosphine ligand, and a base to facilitate the transmetalation step of the catalytic cycle. organic-chemistry.org The differential reactivity of the C1-Br and C6-Br bonds can potentially be exploited to achieve selective or sequential couplings.

Beyond Suzuki coupling, the bromine atoms of this compound are amenable to various other palladium-catalyzed transformations. A notable example is the selective monodebromination at the 1-position. This reaction can be achieved using a palladium catalyst in the presence of a hydrogen donor, effectively replacing the bromine atom with a hydrogen atom.

One documented procedure involves treating this compound with ammonium (B1175870) formate (B1220265) in the presence of tetrakis(triphenylphosphine)palladium(0) in dimethylformamide (DMF). This process selectively removes the bromine at the C1 position to yield 6-bromoisoquinolin-3-amine in high yield.

| Reactant | Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| This compound | Ammonium formate | Pd(PPh₃)₄ | DMF | 50 | 96 | 6-Bromoisoquinolin-3-amine | 90 | masterorganicchemistry.com |

Another critical class of palladium-catalyzed reactions is the Buchwald-Hartwig amination, which forms a new carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction could be applied to this compound to introduce a variety of secondary or tertiary amino groups at either the C1 or C6 position, further expanding the molecular diversity accessible from this scaffold. researchgate.netnih.govlibretexts.org

Amine Alkylation and Acylation Reactions

The 3-amino group of the molecule is a potent nucleophile and can readily participate in alkylation and acylation reactions. However, direct alkylation of primary amines with alkyl halides can be difficult to control and often leads to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts due to the increasing nucleophilicity of the alkylated products. masterorganicchemistry.com

Acylation, the reaction with an acylating agent like an acid chloride or anhydride (B1165640), is typically a more controlled reaction. It converts the primary amine into a secondary amide, which is a common and synthetically useful transformation.

Derivatization Strategies for Amines

Acylation is a robust method for derivatizing the amino group of this compound. This reaction is commonly performed using reagents such as acetic anhydride or acetyl chloride. researchgate.netyoutube.comgoogle.com The resulting N-(1,6-dibromoisoquinolin-3-yl)acetamide is often more stable and less basic than the parent amine. This derivatization can be used as a protecting group strategy or to introduce new functionalities into the molecule. The reaction is typically straightforward, often proceeding under mild conditions to give the acylated product in good yield.

Alkylation

Currently, there is no specific information available in the reviewed scientific literature detailing the alkylation reactions of the amino group of this compound. While the alkylation of amines is a fundamental transformation in organic chemistry, dedicated studies outlining the conditions, reagents, and outcomes for this particular dibrominated isoquinoline derivative have not been published.

Silylation

Similarly, the silylation of this compound is not described in the accessible scientific literature. Silylation is a common method for protecting amine functionalities or for introducing silyl (B83357) groups for further synthetic manipulations. The absence of specific protocols or studies for this compound indicates a gap in the understanding of its reactivity with silylating agents.

Reactions with Specific Derivatization Reagents (e.g., OPA, FMOC-Cl, Dansyl Chloride)

Derivatization of amines with reagents such as o-phthaldialdehyde (OPA), 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), and dansyl chloride is a standard practice for their detection and quantification, particularly in analytical chemistry. However, a review of the literature did not yield any studies where these specific reagents have been used to derivatize this compound. Consequently, data on the reaction conditions, stability of the derivatives, and their analytical applications are not available.

Mechanistic Studies of Reactions Involving this compound

The lack of documented synthetic applications for the alkylation, silylation, and specific derivatization of this compound extends to the mechanistic understanding of these potential reactions.

Elucidation of Reaction Pathways and Intermediates

Without experimental data on the reactions of this compound, the elucidation of their reaction pathways and the characterization of any potential intermediates remain speculative. Mechanistic studies are crucial for optimizing reaction conditions and understanding the electronic and steric effects of the dibromoisoquinoline core on the reactivity of the amino group.

Stereochemical Considerations in Synthetic Transformations

As there are no reported synthetic transformations involving the creation of new stereocenters from this compound through the reactions outlined, there are no stereochemical considerations to report. Such studies would only become relevant if the compound were to undergo reactions that introduce chirality.

Spectroscopic and Structural Elucidation of 1,6 Dibromoisoquinolin 3 Amine and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable tools in modern chemistry for the elucidation of molecular structures and the analysis of functional groups. Each technique provides unique information about the molecule's composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For 1,6-dibromoisoquinolin-3-amine, both ¹H and ¹³C NMR would be crucial.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each of the aromatic protons on the isoquinoline (B145761) ring system. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating effect of the amine group. The coupling patterns (splitting of signals) would provide information about the connectivity of the protons.

¹³C NMR: The carbon NMR spectrum would display a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms would also be affected by the attached functional groups, with carbons bonded to bromine appearing at characteristic downfield shifts.

Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is for illustrative purposes only and is not based on experimental data.)

| ¹H NMR | Atom | Hypothetical Chemical Shift (ppm) | Multiplicity |

| H-4 | 7.0 - 7.5 | s | |

| H-5 | 7.5 - 8.0 | d | |

| H-7 | 7.8 - 8.2 | dd | |

| H-8 | 8.0 - 8.5 | d | |

| NH₂ | 5.0 - 6.0 | br s | |

| ¹³C NMR | Atom | Hypothetical Chemical Shift (ppm) | |

| C-1 | 140 - 150 | ||

| C-3 | 150 - 160 | ||

| C-4 | 110 - 120 | ||

| C-4a | 125 - 135 | ||

| C-5 | 120 - 130 | ||

| C-6 | 115 - 125 | ||

| C-7 | 130 - 140 | ||

| C-8 | 125 - 135 | ||

| C-8a | 145 - 155 |

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, key vibrational bands would be expected for the N-H bonds of the amine group and the C=C and C=N bonds of the aromatic isoquinoline core.

Expected IR Absorption Bands for this compound (Note: This table is for illustrative purposes only and is not based on experimental data.)

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (amine) | 3300 - 3500 | Symmetric and Asymmetric Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C=C, C=N (aromatic ring) | 1500 - 1650 | Stretching |

| C-N | 1250 - 1350 | Stretching |

| C-Br | 500 - 650 | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern would be observed for the molecular ion and bromine-containing fragments, as bromine has two common isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show strong absorption in the UV region due to π-π* transitions of the isoquinoline ring system. The position of the absorption maxima (λ_max) would be influenced by the bromo and amino substituents.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Correlation of Spectroscopic Data with Molecular Structure

A complete spectroscopic analysis would involve the integration of data from all the aforementioned techniques. The NMR data would establish the connectivity of the atoms, the IR data would confirm the presence of key functional groups, the mass spectrometry data would confirm the molecular weight and elemental composition, and the UV-Vis data would provide insight into the electronic structure. If available, X-ray crystallography would offer a definitive picture of the molecule's solid-state conformation.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,6-Dibromoisoquinolin-3-amine. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For isoquinoline (B145761) derivatives, DFT calculations, often using the B3LYP hybrid functional, are employed to optimize molecular geometries and predict electronic properties. nih.gov Studies on related quinoline (B57606) and carbazole structures have demonstrated the reliability of DFT in calculating bond lengths, bond angles, and vibrational frequencies. researchgate.netnih.gov For this compound, DFT calculations would likely be performed to determine the ground-state geometry and the distribution of electron density, which is crucial for understanding its chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The energy and shape of these orbitals are key indicators of a molecule's ability to act as an electron donor (nucleophile) or acceptor (electrophile). youtube.comyoutube.com The energy of the HOMO is related to the ionization potential, while the LUMO energy corresponds to the electron affinity. researchgate.net The HOMO-LUMO energy gap is a significant parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. researchgate.net In the context of this compound, FMO analysis would predict the most likely sites for electrophilic and nucleophilic attack. For instance, in related amino-substituted aromatic systems, the HOMO is often localized on the amino group and the aromatic ring, suggesting these are the primary sites for electrophilic attack. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -5.87 |

| LUMO | -1.25 |

| Energy Gap (ΔE) | 4.62 |

Note: This data is illustrative and based on typical values for similar heterocyclic compounds.

Prediction of Vibrational and Electronic Spectra

Computational methods can predict the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of molecules. DFT calculations are commonly used to compute harmonic vibrational frequencies, which, when scaled, show good agreement with experimental data. researchgate.netnih.gov Similarly, Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra by calculating the energies of low-lying excited states. researchgate.net For this compound, predicted spectra would aid in its experimental identification and characterization.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. These techniques are valuable for understanding conformational changes and interactions with other molecules, such as solvents or biological macromolecules. ulisboa.pt For substituted quinolones and other heterocyclic systems, MD simulations have been used to study their interactions within the active sites of enzymes. nih.gov An MD simulation of this compound could reveal its conformational preferences and how it interacts with its environment, which is particularly important for drug design applications. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new compounds based on their molecular descriptors. nih.gov For a series of pyrimido-isoquinolin-quinone derivatives, 3D-QSAR studies have identified key steric and electronic features that influence their antibacterial activity. nih.gov If this compound were part of a series of biologically active compounds, QSAR studies could be employed to guide the design of more potent analogs by identifying the structural modifications most likely to enhance activity.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with the binding site of a protein. nih.govresearchgate.net Docking studies on similar quinazoline and quinolone derivatives have successfully predicted their binding modes and identified key interactions, such as hydrogen bonds and pi-stacking, with target enzymes. nih.govnih.gov Molecular docking of this compound into the active site of a relevant biological target could provide valuable information about its potential as an inhibitor and guide further optimization.

Applications in Medicinal Chemistry and Biological Research

Role as a Key Intermediate in Pharmaceutical Synthesis

The utility of 1,6-Dibromoisoquinolin-3-amine as a key intermediate lies in the reactivity of its constituent functional groups. The bromine atoms at the 1 and 6 positions are susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups, at these positions. The amino group at the 3-position can be readily acylated, alkylated, or used as a nucleophile in other reactions to build more complex molecular architectures. This trifunctional nature of the molecule makes it a highly versatile starting material for the synthesis of a broad range of isoquinoline (B145761) derivatives.

For instance, the bromine at the 1-position is generally more reactive than the one at the 6-position, allowing for selective functionalization. This regioselectivity is crucial for the systematic development of new chemical entities. The subsequent modification at the 6-position can then be carried out to fine-tune the biological activity and pharmacokinetic properties of the resulting compounds.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. The this compound scaffold provides an excellent platform for conducting systematic SAR studies. By systematically modifying the substituents at the 1, 3, and 6-positions, researchers can probe the specific interactions of these molecules with their biological targets.

Key modifications and their potential impact on activity are summarized in the table below:

| Position of Modification | Type of Modification | Potential Impact on Biological Activity |

| Position 1 | Introduction of various aryl and heteroaryl groups via Suzuki coupling. | Can influence target binding affinity and selectivity. The nature of the substituent (e.g., electron-donating or electron-withdrawing) can modulate the electronic properties of the isoquinoline core. |

| Position 3 | Acylation or alkylation of the amine group. | Can affect hydrogen bonding interactions with the target protein. The size and lipophilicity of the substituent can impact cell permeability. |

| Position 6 | Introduction of diverse functionalities via cross-coupling reactions. | Can be used to modulate solubility, metabolic stability, and other pharmacokinetic properties. Can also provide additional interaction points with the biological target. |

Through the synthesis and biological evaluation of a library of derivatives, a comprehensive SAR profile can be established. This information is invaluable for the rational design of more potent and selective drug candidates.

Lead Identification and Optimization in Drug Discovery

The process of drug discovery often begins with the identification of a "hit" molecule from a high-throughput screen, which is then optimized into a "lead" compound with more desirable properties. This compound can serve as a versatile starting point for both lead identification and optimization.

Strategies for Enhancing Potency and Selectivity

Once a lead compound based on the this compound scaffold is identified, strategies to enhance its potency and selectivity are employed. This often involves iterative cycles of chemical synthesis and biological testing. For example, if a derivative with a phenyl group at the 1-position shows moderate activity, medicinal chemists might synthesize a series of analogs with different substituents on the phenyl ring to explore electronic and steric effects on potency. Similarly, varying the substituent at the 6-position can help to improve selectivity against off-target proteins.

Evaluation of Target Engagement and Mechanism of Action

To understand how a drug candidate works, it is essential to confirm that it binds to its intended biological target and to elucidate its mechanism of action. Derivatives of this compound can be modified to incorporate photoaffinity labels or fluorescent tags. These "probe" molecules can be used in biochemical and cellular assays to directly visualize and quantify target engagement. Such studies are crucial for validating the therapeutic hypothesis and for guiding further optimization efforts.

Modifications for Improved Pharmacokinetic Properties

A potent and selective compound will not be an effective drug if it has poor pharmacokinetic properties, such as low solubility or rapid metabolism. The this compound scaffold offers multiple sites for modification to improve these properties. For instance, the introduction of polar groups at the 6-position can enhance aqueous solubility, while blocking potential sites of metabolism through chemical modification can increase the compound's half-life in the body.

Investigation of Biological Activities

Derivatives of the broader isoquinoline class of compounds have been shown to exhibit a wide range of biological activities. nih.gov While specific research on this compound derivatives is still emerging, the structural alerts within the molecule suggest potential for various therapeutic applications. The general biological activities of quinoline (B57606) and isoquinoline derivatives are diverse, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnuph.edu.ua

The following table summarizes some of the potential biological activities that could be explored for derivatives of this compound based on the known activities of related heterocyclic compounds.

| Potential Biological Activity | Rationale based on related compounds |

| Anticancer | Many kinase inhibitors with anticancer activity feature a substituted heterocyclic core. The this compound scaffold can be elaborated to target specific protein kinases involved in cancer progression. |

| Antimicrobial | Quinolone and isoquinoline alkaloids have a long history as antimicrobial agents. Novel derivatives could be designed to overcome existing mechanisms of drug resistance. |

| Anti-inflammatory | Certain isoquinoline derivatives have been shown to modulate inflammatory pathways. Modifications of the this compound core could lead to new anti-inflammatory agents. |

Further research is needed to synthesize and screen libraries of this compound derivatives to fully explore their therapeutic potential.

Exploration of Diverse Pharmacological Actions (e.g., Anticancer, Antiviral, Antibacterial)

The isoquinoline nucleus is a core structure in many compounds with a wide array of pharmacological activities. nih.govnuph.edu.ua The introduction of bromine atoms and an amine group at specific positions, as in this compound, can significantly modulate the biological profile of the parent scaffold.

Anticancer Potential: Numerous isoquinoline derivatives have demonstrated potent anticancer activity. nih.govresearchgate.net For instance, certain isoquinoline-based thiosemicarbazones have shown significant antiproliferative effects against various cancer cell lines, including pancreatic, lung, prostate, and leukemia models. nih.gov The anticancer activity of halogenated quinolines and quinazolines has also been noted, where the presence of a halogen, such as bromine, can enhance cytotoxic effects. nih.govnih.gov For example, a series of 6-bromoquinazoline (B49647) derivatives displayed significant activity against MCF-7 and SW480 cancer cell lines. nih.gov The 3-amino group on the isoquinoline ring is another feature of interest, as derivatives of 3-aminoisoquinolin-1(2H)-one have been studied for their potential as anticancer agents. researchgate.net These findings suggest that this compound could theoretically possess anticancer properties, although direct experimental evidence is lacking.

Antiviral Activity: The isoquinoline scaffold is also found in compounds with antiviral properties. nih.gov Derivatives have been investigated for activity against various viruses, including influenza. nih.gov The development of isoquinolone derivatives has led to the identification of agents that can inhibit the influenza viral polymerase complex. nih.gov The broader family of quinoline compounds, which are structurally related to isoquinolines, has been a source of various antiviral agents. nih.gov While this provides a rationale for investigating the antiviral potential of novel isoquinoline derivatives, specific studies on this compound are not available.

Antibacterial Activity: Bromo-substituted heterocyclic compounds have been a source of new antimicrobial agents. mediresonline.orgnih.gov For example, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one has shown significant antibacterial activity. mediresonline.org The mechanism for some bromoindole derivatives has been attributed to membrane permeabilization and depolarization in bacteria. nih.gov This suggests that the dibromo-substitution on the isoquinoline ring of this compound might confer antibacterial properties, a hypothesis that would require experimental validation.

Cellular and Molecular Mechanism Studies

The potential mechanisms of action for a compound like this compound can be hypothesized based on the known targets of related heterocyclic structures.

常见问题

Q. What are the recommended synthetic routes for 1,6-Dibromoisoquinolin-3-amine, and how are intermediates characterized?

A common approach involves bromination of isoquinolin-3-amine precursors using reagents like PBr₃ or NBS (N-bromosuccinimide). Intermediates are typically characterized via -NMR to confirm substitution patterns (e.g., aromatic proton splitting at δ 7.7–8.0 ppm for brominated positions) and IR spectroscopy to verify amine N-H stretches (ν ~3245 cm⁻¹). Purity is assessed via HPLC with UV detection at 254 nm . Safety protocols, including PPE and waste segregation, are critical during synthesis .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

High-resolution mass spectrometry (HRMS) is essential for confirming molecular formula accuracy. -NMR can distinguish brominated carbons (typically δ 110–120 ppm) and amine-bearing carbons. X-ray crystallography may resolve ambiguities in regiochemistry, though crystallization challenges may require co-crystallization with stabilizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during bromination?

Use kinetic studies (e.g., in situ monitoring via FT-IR or Raman spectroscopy) to identify intermediates and optimize stoichiometry. Solvent polarity adjustments (e.g., switching from DCM to DMF) may reduce di-brominated byproducts. Computational modeling (DFT) can predict reactive sites and guide catalyst selection .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

Derivatives are screened against target pathogens (e.g., Mycobacterium tuberculosis) using microplate Alamar Blue assays. Dose-response curves (IC₅₀ values) and cytotoxicity assays (e.g., HEK293 cell lines) validate selectivity. Structural analogs with >65% similarity to known bioactive compounds are prioritized .

Q. How should researchers address contradictions in reported spectroscopic data across studies?

Conduct meta-analyses of published spectra to identify systematic errors (e.g., solvent effects in NMR). Reproduce experiments under standardized conditions (e.g., CDCl₃ for -NMR) and validate with independent techniques like 2D-COSY or HSQC .

Q. What computational tools are effective for studying the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to enzymes like enoyl-ACP reductase. MD simulations (GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories. QSAR models correlate substituent effects with activity .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically tested?

Use accelerated stability studies (ICH guidelines): incubate samples at 40°C/75% RH for 4 weeks, with HPLC monitoring of degradation products. Phosphate buffers (pH 3–9) identify hydrolysis-sensitive sites. Solid-state stability is assessed via PXRD to detect polymorphic transitions .

Methodological and Ethical Considerations

Q. What strategies ensure reproducibility in synthesizing and testing this compound analogs?

Adopt FAIR data principles: publish detailed synthetic protocols (e.g., reagent batches, stirring rates) in open repositories. Use collaborative platforms like Zenodo for raw spectral data and negative results .

Q. How can researchers balance open data requirements with intellectual property concerns in early-stage studies?

Utilize embargo periods (6–12 months) for data sharing, allowing patent filings. Anonymize sensitive data (e.g., proprietary analogs) while disclosing core methodologies. Ethical review boards should oversee data access agreements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。